

Application Note: Quantification of Crizotinib using a Validated RP-HPLC Method

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This document details a robust and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the accurate quantification of **Crizotinib** in bulk drug and pharmaceutical dosage forms. The method is simple, precise, and accurate, making it suitable for routine quality control and research applications. All experimental protocols and validation data are presented in accordance with ICH guidelines.

Introduction

Crizotinib is a tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer.[1] Accurate and reliable analytical methods are crucial for its quantification in various samples to ensure safety and efficacy. This application note provides a comprehensive guide to a developed and validated RP-HPLC method for **Crizotinib** analysis.

Chromatographic Conditions

A summary of the optimized chromatographic conditions for the analysis of **Crizotinib** is presented in Table 1.

Table 1: Optimized Chromatographic Conditions



Parameter	Condition
Instrument	High-Performance Liquid Chromatograph with UV Detector
Column	C18 (250 mm x 4.6 mm, 5 μm particle size)
Mobile Phase	Acetonitrile: 0.1% Orthophosphoric Acid Buffer (60:40 v/v)[1][2]
Flow Rate	1.0 mL/min[1][2]
Detection Wavelength	267 nm[1][2]
Column Temperature	30°C[1][2]
Injection Volume	20 μL
Diluent	Methanol : Water (50:50 v/v)[1][2]
Run Time	10 minutes[3]

Experimental ProtocolsPreparation of Solutions

3.1.1. Mobile Phase Preparation (Acetonitrile: 0.1% OPA Buffer, 60:40 v/v)

- Prepare 0.1% Orthophosphoric Acid (OPA) buffer by taking 1 mL of OPA in a 1000 mL volumetric flask and making up the volume with HPLC grade water.
- Mix 600 mL of HPLC grade Acetonitrile and 400 mL of 0.1% OPA buffer.
- Filter the mixture through a 0.45 μm membrane filter.
- Degas the mobile phase by sonication for 15 minutes.
- 3.1.2. Diluent Preparation (Methanol: Water, 50:50 v/v)
- Mix 500 mL of HPLC grade Methanol and 500 mL of HPLC grade water.
- 3.1.3. Standard Stock Solution Preparation (100 µg/mL)



- Accurately weigh 10 mg of Crizotinib reference standard and transfer it to a 100 mL volumetric flask.[1]
- Add approximately 70 mL of diluent and sonicate to dissolve.
- Make up the volume to 100 mL with the diluent and mix well.
- 3.1.4. Preparation of Working Standard Solutions
- Prepare a series of working standard solutions by appropriately diluting the standard stock solution with the diluent to achieve concentrations in the desired linearity range (e.g., 10-50 μg/mL).[3]

Sample Preparation (from Capsules)

- Weigh and finely powder the contents of not fewer than 20 Crizotinib capsules.
- Accurately weigh a quantity of the powder equivalent to 10 mg of Crizotinib and transfer it to a 100 mL volumetric flask.
- Add approximately 70 mL of diluent and sonicate for 30 minutes to ensure complete dissolution of the drug.
- Make up the volume to 100 mL with the diluent and mix well.
- Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.
- Further dilute the filtrate with the diluent to obtain a final concentration within the linearity range.

Method Validation

The developed method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. The validation parameters and their acceptance criteria are summarized in Table 2.

Table 2: Summary of Method Validation Parameters and Acceptance Criteria



Parameter	Acceptance Criteria
System Suitability	
- Tailing Factor	≤ 2.0
- Theoretical Plates	> 2000
- % RSD of Peak Areas	≤ 2.0%
Linearity	
- Correlation Coefficient (r²)	≥ 0.999
Accuracy (% Recovery)	98.0% - 102.0%
Precision (% RSD)	
- Repeatability (Intra-day)	≤ 2.0%
- Intermediate Precision (Inter-day)	≤ 2.0%
Robustness	% RSD ≤ 2.0%
Limit of Detection (LOD)	Based on Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ)	Based on Signal-to-Noise ratio of 10:1

A summary of the quantitative results for the method validation is presented in Table 3.

Table 3: Quantitative Summary of Method Validation Results

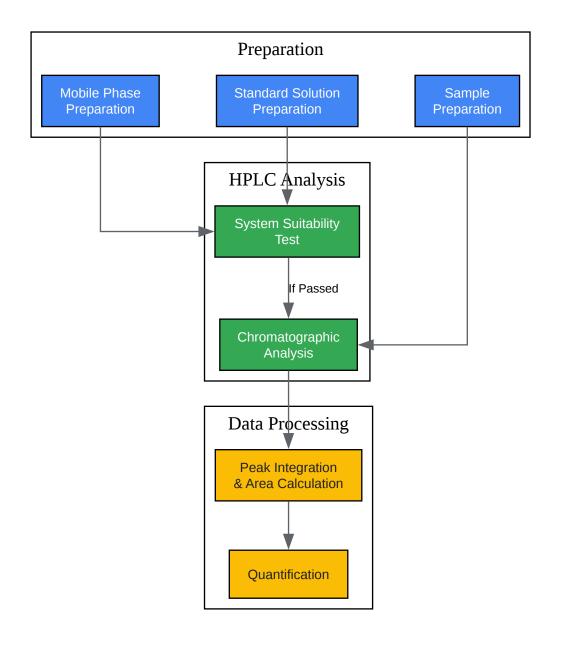


Parameter	Result
System Suitability	
- Tailing Factor	1.1
- Theoretical Plates	5800
- % RSD of Peak Areas (n=5)	0.8%
Linearity	
- Range	10 - 50 μg/mL
- Correlation Coefficient (r²)	0.9995
Accuracy (% Recovery, n=3 levels, 3 reps)	99.5% - 101.2%
Precision (% RSD)	
- Repeatability (n=6)	0.9%
- Intermediate Precision (n=6)	1.2%
Robustness	Passed
LOD	0.08 μg/mL[2]
LOQ	0.24 μg/mL[1]

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships in the method development process.

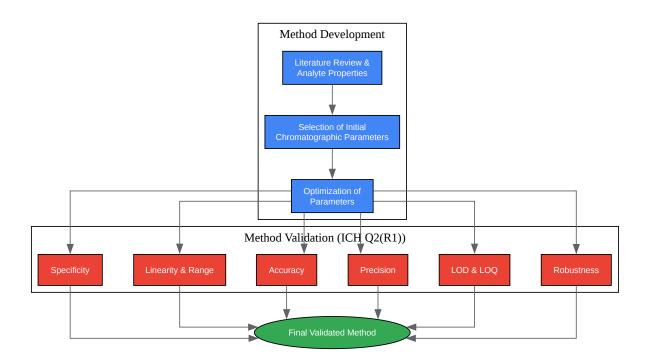




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Caption: Experimental workflow for **Crizotinib** quantification.





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Caption: Logical flow of RP-HPLC method development and validation.

Conclusion

The described RP-HPLC method is demonstrated to be suitable for the intended purpose of quantifying **Crizotinib** in pharmaceutical samples. The method is linear, accurate, precise, and robust. The provided protocols can be readily implemented in a quality control or research laboratory setting.

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